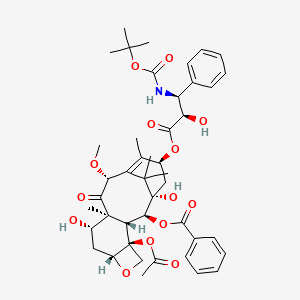

Nalmafene 3-O-diglucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

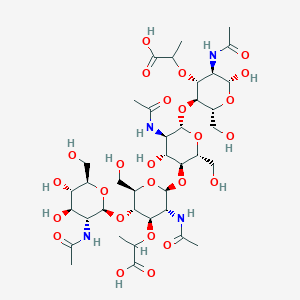

Nalmafene 3-O-diglucuronide is a metabolite of nalmefene, an opioid receptor antagonist used primarily in the treatment of alcohol dependence and opioid overdose . This compound is formed through the glucuronidation process, where nalmefene is conjugated with glucuronic acid, resulting in a more water-soluble form that can be excreted from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nalmafene 3-O-diglucuronide involves the glucuronidation of nalmefene. This process typically requires the presence of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to nalmefene . The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature to facilitate the enzymatic activity .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale bioreactors where the enzymatic glucuronidation process can be carried out efficiently. The use of recombinant enzymes or microbial systems expressing the necessary UDP-glucuronosyltransferase enzymes could enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Nalmafene 3-O-diglucuronide primarily undergoes hydrolysis reactions, where the glucuronic acid moieties can be cleaved off by β-glucuronidase enzymes . This reaction results in the formation of nalmefene and free glucuronic acid .

Common Reagents and Conditions: The hydrolysis of this compound typically requires the presence of β-glucuronidase enzymes, which can be found in various biological systems . The reaction conditions include a buffered aqueous solution at an optimal pH for enzyme activity, usually around pH 5.0 to 7.0 .

Major Products: The major products formed from the hydrolysis of this compound are nalmefene and glucuronic acid .

Scientific Research Applications

Nalmafene 3-O-diglucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. It is used as a biomarker to study the metabolism and excretion of nalmefene in various biological systems . Additionally, it serves as a model compound to investigate the enzymatic processes involved in glucuronidation and the role of UDP-glucuronosyltransferase enzymes .

In the field of medicine, this compound is studied for its potential therapeutic applications in the treatment of alcohol dependence and opioid overdose . Its formation and excretion can provide insights into the pharmacokinetics and pharmacodynamics of nalmefene, aiding in the development of more effective treatment strategies .

Mechanism of Action

Nalmafene 3-O-diglucuronide itself does not exert significant pharmacological effects. Instead, it is a metabolite formed from nalmefene, which acts as an antagonist at the mu-opioid and delta-opioid receptors and a partial agonist at the kappa-opioid receptor . The formation of this compound facilitates the excretion of nalmefene from the body, thereby reducing its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds:

- Nalmefene 3-O-glucuronide

- Nornalmefene 3-O-glucuronide

- Nornalmefene 3-sulfate

- Nalmefene 3-O-sulfate

Uniqueness: Nalmafene 3-O-diglucuronide is unique in its structure, as it contains two glucuronic acid moieties linked to nalmefene . This distinguishes it from other similar compounds, such as nalmefene 3-O-glucuronide, which contains only one glucuronic acid moiety . The presence of two glucuronic acid moieties enhances the water solubility of this compound, facilitating its excretion from the body .

Properties

CAS No. |

119465-20-2 |

|---|---|

Molecular Formula |

C33H41NO15 |

Molecular Weight |

691.683 |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-9-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C33H41NO15/c1-12-6-7-33(44)16-10-14-4-5-15(23-17(14)32(33,27(12)46-23)8-9-34(16)11-13-2-3-13)45-31-26(21(38)20(37)25(48-31)29(42)43)49-30-22(39)18(35)19(36)24(47-30)28(40)41/h4-5,13,16,18-22,24-27,30-31,35-39,44H,1-3,6-11H2,(H,40,41)(H,42,43)/t16-,18+,19+,20+,21+,22-,24+,25+,26-,27+,30+,31-,32+,33-/m1/s1 |

InChI Key |

SIQVTALXLWFRFE-IAHSGINDSA-N |

SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)C(=O)O)O)O)O)CCN3CC8CC8)O |

Synonyms |

nalmafene 3-O-diglucuronide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569796.png)

![(6S)-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569798.png)

![(6R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine Hydrochloride](/img/structure/B569799.png)

![(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol](/img/structure/B569800.png)